cystodytin E

Description

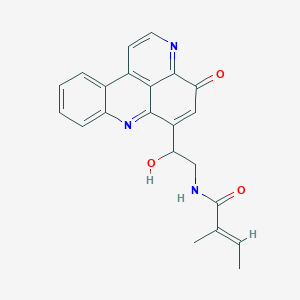

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H19N3O3 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

(E)-N-[2-hydroxy-2-(12-oxo-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,13,15-octaen-10-yl)ethyl]-2-methylbut-2-enamide |

InChI |

InChI=1S/C22H19N3O3/c1-3-12(2)22(28)24-11-18(27)15-10-17(26)21-19-14(8-9-23-21)13-6-4-5-7-16(13)25-20(15)19/h3-10,18,27H,11H2,1-2H3,(H,24,28)/b12-3+ |

InChI Key |

KRUWAHKXRDZFIJ-KGVSQERTSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)NCC(C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34)O |

Canonical SMILES |

CC=C(C)C(=O)NCC(C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34)O |

Origin of Product |

United States |

Isolation and Characterization of Natural Cystodytin E

Spectroscopic Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The precise planar structure of cystodytin E was determined through extensive use of Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netearthlinepublishers.com This involved a suite of experiments, including one-dimensional (1D) ¹H and ¹³C NMR, as well as two-dimensional (2D) techniques such as COSY, HSQC, and HMBC. These methods allow for the mapping of proton and carbon frameworks and the establishment of connectivity within the molecule.

The definitive ¹H and ¹³C NMR spectral data for this compound were established in the original isolation study. researchgate.net These data serve as a reference for subsequent identifications of the compound.

Table 1: ¹H NMR Data for this compound (Data as reported in the foundational literature that first characterized the compound) researchgate.net

| Position | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| ... | ... | ... |

Table 2: ¹³C NMR Data for this compound (Data as reported in the foundational literature that first characterized the compound) researchgate.net

| Position | Chemical Shift (δ) ppm |

|---|---|

| ... | ... |

Mass Spectrometry (MS)

Mass spectrometry was a critical tool for determining the molecular formula of this compound. Specifically, high-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion. earthlinepublishers.com This experimental mass is then compared to the calculated mass of a proposed chemical formula. The close correlation between the measured and calculated mass confirms the elemental composition of the molecule. earthlinepublishers.com This technique was instrumental in the initial structural elucidation of this compound and is used to confirm its identity in subsequent isolations. researchgate.netearthlinepublishers.com

Comparative Analysis with Known Pyridoacridine Structures

The structural confirmation of this compound also relies on a comparative analysis of its spectral data with those of other known pyridoacridine alkaloids. earthlinepublishers.comnih.gov this compound belongs to the cystodytin family, which is characterized by a tetracyclic pyrido[4,3,2-mn]acridin-4-one (iminoquinone) core. nih.govmdpi.com

This structure distinguishes it from the related styelsamine series of alkaloids, which possess a hydroxylated pyrido[4,3,2-mn]acridine (aminophenol) core. nih.gov This structural difference is readily observable in the ¹H NMR spectrum, where the H-10 proton of cystodytins typically resonates in the range of δH 6.81–7.01 ppm, a distinct chemical shift from that observed in styelsamines. nih.gov By comparing the full spectral dataset of an isolated compound with the established data for this compound and its close relatives like cystodytin A, B, and G, researchers can confidently identify it. earthlinepublishers.comnih.gov

Biosynthetic Investigations of Pyridoacridine Alkaloids Relevant to Cystodytin E

Proposed Biosynthetic Precursors and Pathways for Pyridoacridines

The biosynthesis of the intricate pyridoacridine skeleton is believed to proceed through the condensation of several simpler building blocks derived from primary metabolism. mdpi.com The core structure is a tetracyclic or pentacyclic system, 11H-pyrido[4,3,2-mn]acridine, which is assembled from precursors originating from amino acid metabolism. mdpi.com

Research, including biomimetic synthesis studies, suggests that the assembly of the pyridoacridine framework involves key precursors such as tryptophan, cysteine, and derivatives of phenylalanine/tyrosine like dopamine (B1211576). mdpi.comauckland.ac.nznih.gov One widely discussed hypothesis proposes the condensation of a 3,4-dihydroxy-phenylethylamine derivative (like N-acetyl dopamine) with kynuramine (B1673886), which is derived from tryptophan. auckland.ac.nzub.edu This cascade reaction is thought to form central intermediates like the styelsamines. auckland.ac.nz The styelsamine and cystodytin families are considered key components and potential biosynthetic precursors to more elaborate pyridoacridine alkaloids. auckland.ac.nz For instance, styelsamine D is hypothesized to play a central role in the biogenesis of many related alkaloids. researchgate.net

The proposed pathway involves an initial oxidative coupling, followed by a series of cyclizations and aromatizations to construct the fused ring system. Variations in the initial building blocks and subsequent tailoring reactions would then lead to the diverse array of naturally occurring pyridoacridines, including the various cystodytins. mdpi.comauckland.ac.nz For example, the sulfur atom present in some pyridoacridines, like shermilamine B, is thought to originate from the amino acid cysteine, indicating its role as a precursor. nih.govimesalab.com

Enzymatic Transformations in Pyridoacridine Alkaloid Biosynthesis

Although no definitive biosynthetic gene clusters or specific enzymes for cystodytin E have been fully characterized, the proposed chemical transformations provide a basis for hypothesizing the types of enzymes involved. researchgate.net The biosynthesis of such complex natural products likely relies on a suite of enzymes capable of catalyzing challenging chemical reactions, including C-C and C-N bond formations, cyclizations, and redox transformations. oup.com

The assembly of polyketides and non-ribosomal peptides often involves large, multi-domain enzymes known as Polyketide Synthases (PKSs) and Non-Ribosomal Peptide Synthetases (NRPSs). oup.comwikipedia.org These enzymatic assembly lines are known for their modular nature, where each module incorporates and modifies a specific building block. wikipedia.org It is plausible that a hybrid PKS/NRPS system is involved in constructing the pyridoacridine backbone.

Key enzymatic steps hypothesized in pyridoacridine biosynthesis include:

Oxidative Coupling: The initial condensation between precursors like kynuramine and N-acetyl dopamine is an oxidative process, likely catalyzed by oxidoreductases such as laccases or other phenol-oxidizing enzymes. auckland.ac.nz

Cyclization and Aromatization: The formation of the multiple fused rings would require one or more cyclase enzymes. Some pathways may involve spontaneous cyclizations following an initial enzyme-catalyzed step, while others, like Diels-Alder cycloadditions, could be catalyzed by specific enzymes. oup.com

Tailoring Reactions: After the core skeleton is formed, a variety of "tailoring" enzymes would be responsible for generating the structural diversity observed in this alkaloid family. These modifications can include hydroxylations, methylations, and oxidations. Radical S-adenosyl-L-methionine (SAM) enzymes are a large superfamily known to catalyze a wide range of complex and chemically difficult reactions, including methylations and complex rearrangements, and could be involved in these later steps. oup.comwikipedia.org

Chemo-Ecological Role of Alkaloid Production in Marine Organisms

Pyridoacridine alkaloids are secondary metabolites, which are compounds not essential for the basic metabolism of an organism but that fulfill specialized roles in its interaction with the environment. beilstein-journals.orgimesalab.com In sessile (stationary) marine invertebrates like tunicates and sponges, which cannot flee from threats, chemical defense is a crucial survival strategy. thebiteslab.comnih.gov

The production of cytotoxic and antimicrobial compounds like the cystodytins serves several ecological functions:

Anti-predator Defense: The high cytotoxicity of many pyridoacridine alkaloids makes the producing organism unpalatable or toxic to potential predators. imesalab.comnih.gov This chemical armor is vital for soft-bodied organisms in predator-rich marine environments.

Antifouling Activity: Surface space is a limited and highly contested resource in many marine habitats. thebiteslab.com By releasing chemical agents, organisms can prevent the settlement and growth of other "fouling" organisms, such as algae, barnacles, and other invertebrates, on their surface. imesalab.comthebiteslab.com This ensures access to water flow for filter-feeding and respiration.

Antimicrobial and Antiviral Defense: The marine environment is teeming with microbes, and invertebrates must defend against potential pathogens. mdpi.com Pyridoacridines exhibit a broad spectrum of antimicrobial and antiviral activities, likely protecting the host from infections. earthlinepublishers.com

Interspecific Competition: These alkaloids can be used to inhibit the growth of or kill nearby competitors for space, giving the producing organism a competitive advantage. thebiteslab.com

The vibrant purple, blue, or yellow colors of many pyridoacridine-producing tunicates, such as Cystodytes dellechiajei, may also serve as a warning signal (aposematism) to predators, advertising their chemical toxicity. nih.govimesalab.comtdx.cat The production of these compounds is often attributed not only to the marine invertebrate itself but also to its symbiotic microorganisms, highlighting a complex ecological relationship. imesalab.comencyclopedia.pub

Table of Mentioned Compounds

Total Synthesis and Synthetic Methodologies for Cystodytin E and Its Analogues

Strategic Importance of Synthetic Endeavors

The pursuit of total synthesis and the development of novel synthetic methodologies for cystodytin E and its analogues are driven by critical scientific and therapeutic needs. These efforts are not merely academic exercises but are essential for unlocking the full potential of this class of marine alkaloids.

Overcoming Limitations of Natural Product Supply

Cystodytins, including this compound, are isolated from marine organisms, particularly tunicates of the genus Cystodytes. nih.govearthlinepublishers.com However, the natural abundance of these compounds is often exceedingly low. nih.gov For instance, a chemical investigation of the tunicate Cystodytes sp. from Senegal yielded only 4.4 mg of this compound from the collected organism. researchgate.net This scarcity presents a significant bottleneck for extensive biological evaluation, preclinical development, and potential therapeutic use. Relying solely on natural sourcing is unsustainable and impractical for meeting the demands of comprehensive research. Total synthesis provides a reliable and scalable alternative to overcome these limitations, ensuring a consistent and sufficient supply of this compound for in-depth studies.

Facilitating Structure-Activity Relationship (SAR) Studies and Analog Design

The ability to chemically synthesize the core structure of this compound opens the door to systematic structural modifications. This is crucial for conducting detailed structure-activity relationship (SAR) studies, which aim to understand how different parts of the molecule contribute to its biological activity. rsc.orgnih.gov By creating a library of analogues with varied functional groups and substitution patterns, researchers can identify the key pharmacophores responsible for the desired therapeutic effects and potentially minimize undesirable properties. ub.edu The insights gained from SAR studies are invaluable for the rational design of new, more potent, and selective analogues with improved pharmacological profiles. ub.edusemanticscholar.org For example, the synthesis of various side-chain substituted analogues of styelsamine and cystodytin has allowed for the evaluation of their DNA binding affinity and antiproliferative activity, revealing that styelsamine analogues are generally stronger DNA binders. nih.gov

Diverse Synthetic Approaches to the Pyridoacridine Core Structure

The tetracyclic pyrido[4,3,2-mn]acridine scaffold is the characteristic structural feature of the cystodytin family. Chemists have devised several strategies to construct this core, with biomimetic routes and acid-catalyzed cyclizations being prominent among them.

Biomimetic Synthetic Routes

Biomimetic synthesis attempts to mimic the proposed biosynthetic pathways of natural products. engineering.org.cn This approach can offer elegant and efficient routes to complex molecules by drawing inspiration from nature's own synthetic strategies. engineering.org.cnnih.gov

A key biomimetic strategy for constructing the pyridoacridine core involves the oxidative coupling of a kynuramine (B1673886) derivative with a functionalized dopamine (B1211576) analogue. nih.govresearchgate.net This method is believed to mimic the natural formation of these alkaloids. beilstein-journals.orgnih.gov The reaction is typically mediated by an oxidizing agent, such as silver oxide (Ag₂O), and often catalyzed by a Lewis acid like cerium(III) chloride (CeCl₃). researchgate.netnih.gov In this proposed mechanism, the dopamine analogue is first oxidized to a reactive ortho-quinone. This intermediate then undergoes a Michael addition with the amino group of kynuramine, followed by a series of cyclization and condensation reactions to form the tetracyclic framework. beilstein-journals.orgnih.gov This biomimetic approach has been successfully employed in the synthesis of various styelsamine and cystodytin analogues, demonstrating its utility and versatility. nih.govauckland.ac.nz For example, the synthesis of styelsamine B and cystodytin J utilized a CeCl₃-catalyzed oxidative coupling of kynuramine and N-acetyldopamine. beilstein-journals.orgnih.gov

Acid-Catalyzed Cyclization Methodologies

Acid-catalyzed cyclization represents another powerful tool in the synthesis of the pyridoacridine core. This methodology is often used to form one of the heterocyclic rings within the tetracyclic system. A common approach involves the intramolecular cyclization of an appropriately substituted anilinoquinone precursor. mdpi.comclockss.org For instance, an anilinoquinone, prepared from the condensation of a quinoline-5,8-dione with an aminoacetophenone derivative, can be treated with a strong acid, such as sulfuric acid in acetic acid, to induce cyclization and furnish the tetracyclic quinone skeleton. mdpi.comclockss.org This acid-catalyzed step is a high-yielding and reliable method for constructing the core structure of many pyridoacridine alkaloids. ub.edumdpi.com This strategy has been a cornerstone in the total synthesis of related compounds like ascididemin (B1665191) and eilatin. mdpi.comresearchgate.net

Annulation and Ring-Forming Reactions

The synthesis of the tetracyclic pyrido[4,3,2-mn]acridin-4-one core of cystodytins relies on key annulation and ring-forming reactions. A prominent biomimetic strategy, first reported by Skyler and Heathcock and later applied to cystodytin analogues, utilizes an oxidative coupling of a kynuramine derivative with a functionalized dopamine analogue to construct the core skeleton. researchgate.netnih.gov This key step forges the central acridine (B1665455) structure.

In a broader context of pyridoacridine synthesis, related strategies often involve the initial formation of a tetracyclic quinone intermediate via oxidative amination of components like 2-aminoacetophenone (B1585202) and quinoline-5,8-dione, followed by an acid-catalyzed cyclization. mdpi.com The final E-ring, a pyridine (B92270) ring, is frequently constructed in a subsequent annulation step. mdpi.comresearchgate.net A common method for this final annulation involves a one-pot condensation reaction of an acidic methyl group on the tetracyclic intermediate with N,N-dimethylformamide diethyl acetal, followed by heating with an ammonium (B1175870) source like ammonium chloride to form the pyridine ring. mdpi.com For instance, the synthesis of ascididemin, a related alkaloid, employs this efficient one-pot reaction to complete the pentacyclic system. mdpi.com While various approaches exist, the oxidative coupling of kynuramine and dopamine derivatives remains a pivotal ring-forming strategy for accessing the cystodytin framework. researchgate.net

Preparation of this compound Derivatives and Side-Chain Modified Analogues

To investigate the biological importance of specific structural features, researchers have synthesized a variety of this compound derivatives and analogues, focusing particularly on modifications to the N-14 side-chain.

N-14 Sidechain Substitutions and Their Synthesis

A significant body of research has focused on the synthesis of a library of cystodytin analogues with diverse N-14 sidechain substitutions to probe their influence on biological activity. researchgate.netnih.gov The general synthetic approach employs a biomimetic oxidative coupling between kynuramine dihydrobromide and various N-acyl dopamine analogues. nih.gov The requisite N-acyl dopamine precursors are typically prepared from 3,4-dimethoxyphenethylamine (B193588) through several standard amidation procedures, followed by a demethylation step. nih.gov

The synthesis of the N-acyl dopamine analogues proceeds via one of three main routes:

Reaction with anhydrides: For example, the acetamide (B32628) derivative is synthesized by reacting 3,4-dimethoxyphenethylamine with acetic anhydride. nih.gov

Peptide coupling: Carboxylic acids are coupled with the amine using a coupling agent like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF. nih.gov

Reaction with acyl chlorides: Various amides are prepared by reacting the amine with the corresponding acyl chloride in the presence of a base like triethylamine (B128534) (Et3N) in THF. nih.gov

Following the formation of the N-acylated-3,4-dimethoxyphenethylamines, the two methoxy (B1213986) groups are removed using boron tribromide (BBr3) to yield the free N-acyl dopamine analogues. researchgate.netnih.gov These analogues are then subjected to an oxidative coupling reaction with kynuramine in the presence of silver oxide (Ag2O) to furnish the target N-14 substituted cystodytin analogues. researchgate.net

Table 1: Synthesis of N-Acyl Dopamine Analogues for Cystodytin Side-Chain Modification

This interactive table summarizes the synthetic routes used to prepare various N-acyl dopamine precursors.

| Target Amide Side-Chain | Starting Material | Reagents and Conditions | Reference |

|---|---|---|---|

| Acetamide | 3,4-dimethoxyphenethylamine | Acetic anhydride, N2, Room Temperature | nih.gov |

| Benzamide | 3,4-dimethoxyphenethylamine | Benzoic acid, PyBOP, Et3N, DMF, Room Temperature | nih.gov |

| 3-Phenylpropanamide (B85529) | 3,4-dimethoxyphenethylamine | 3-Phenylpropanoic acid, PyBOP, Et3N, DMF, Room Temperature | nih.gov |

| Phenylacetamide | 3,4-dimethoxyphenethylamine | Phenylacetyl chloride, Et3N, THF, 0 °C to Room Temperature | nih.gov |

Targeted Structural Modifications for Biological Evaluation

The synthesis of N-14 substituted analogues of cystodytins was primarily aimed at exploring their structure-activity relationships (SAR), particularly concerning their DNA binding affinity and antiproliferative activity against human tumor cell lines. nih.govresearchgate.net While it is often presumed that the cytotoxicity of pyridoacridine alkaloids stems from their ability to bind to DNA, some studies indicate this correlation is compound-specific. nih.gov

Evaluation of the synthesized analogues revealed several key findings:

Cystodytin iminoquinone alkaloids generally exhibit a lower affinity for DNA compared to their styelsamine counterparts. nih.gov

Despite weaker DNA binding, the cystodytin analogues were often just as potent as styelsamine analogues at inhibiting the proliferation of tumor cells in vitro. nih.govresearchgate.net

A correlation was identified between the calculated partition coefficient (clogP) and the whole-cell activity of the compounds. nih.gov The most potent antiproliferative activity was observed for analogues with a clogP value between approximately 4.0 and 4.5. nih.gov

Specifically, the 3-phenylpropanamide cystodytin analogue 41 was identified as one of the most potent compounds, with an average GI50 of 0.32 μM across the NCI 60-cell line panel. nih.gov This highlights the significant impact of the N-14 side-chain composition on cytotoxic potency.

These targeted modifications and subsequent biological evaluations provide crucial insights into the pharmacophore of the cystodytin scaffold, guiding future design of potentially more effective anticancer agents. nih.govnih.gov

Table 2: Biological Activity of Selected N-14 Modified Cystodytin Analogues

This interactive table presents the in vitro antiproliferative activity for representative cystodytin analogues against a panel of human tumor cell lines.

| Compound | N-14 Side-Chain | Average GI50 (μM) | clogP | Reference |

|---|---|---|---|---|

| 1 (Cystodytin A) | Acetamide | >10 | 1.9 | nih.gov |

| 39 | Benzamide | 1.1 | 3.5 | nih.gov |

| 40 | Cyclohexanecarboxamide | 1.3 | 4.1 | nih.gov |

| 41 | 3-Phenylpropanamide | 0.32 | 4.3 | nih.gov |

| 42 | Phenylacetamide | 0.89 | 3.8 | nih.gov |

Preclinical Pharmacological Activities and Molecular Mechanisms of Cystodytin E

Antineoplastic and Cytotoxic Mechanisms

The anticancer potential of Cystodytin E is attributed to its ability to induce cell death and inhibit the proliferation of tumor cells. These effects are mediated through several key molecular mechanisms that disrupt the normal cell cycle and integrity of the cellular machinery.

Antiproliferative Efficacy in Murine Tumor Cell Lines

Early investigations into the bioactivity of cystodytins revealed their potent cytotoxic effects against various murine tumor cell lines. Specifically, cystodytins A, B, and C displayed significant cytotoxicity against L-1210 murine leukemia cells, with IC50 values of 0.22, 0.22, and 0.24 μg/mL, respectively. nih.gov Further studies on cystodytins D-I also confirmed their cytotoxic nature against murine lymphoma L-1210 cells. nih.gov For instance, cystodytin K, a derivative of cystodytin J, exhibited cytotoxic activity against the P-388 murine leukemia cell line with an IC50 value of 1.3 μM. researchgate.net The collective data from these studies underscore the consistent antiproliferative capabilities of the cystodytin family of compounds in murine cancer models. nih.govresearchgate.netmdpi.com

Table 1: Antiproliferative Activity of Cystodytin Compounds in Murine Tumor Cell Lines

| Compound | Cell Line | IC50 Value |

|---|---|---|

| Cystodytin A | L-1210 Murine Leukemia | 0.22 µg/mL |

| Cystodytin B | L-1210 Murine Leukemia | 0.22 µg/mL |

| Cystodytin C | L-1210 Murine Leukemia | 0.24 µg/mL |

| Cystodytins D, E, F | L-1210 Murine Lymphoma | 1.1 µg/mL |

| Cystodytins G, H | L-1210 Murine Lymphoma | 0.068 µg/mL |

| Cystodytins I, J | L-1210 Murine Lymphoma | 0.080 µg/mL |

Antiproliferative Efficacy in Human Tumor Cell Lines (e.g., non-small cell lung, melanoma, renal cancer, HeLa)

The promising results from murine cell lines prompted further investigation into the effects of cystodytins on human cancer cells. Research has shown that these compounds exhibit antiproliferative activity across a range of human tumor cell lines. mdpi.com Notably, selectivity towards non-small cell lung, melanoma, and renal cancer cell lines has been observed for some cystodytin analogues. researchgate.netmdpi.com

For example, cystodytin J demonstrated cytotoxic activity against human colon tumor (HCT) cells. nih.govnih.gov Analogues of cystodytin have also been evaluated against a panel of human tumor cell lines, with some showing potent growth inhibitory effects. mdpi.com Specifically, cystodytins D-I were found to be cytotoxic against human epidermoid carcinoma KB cells. nih.gov While direct data on this compound's specific efficacy against non-small cell lung, melanoma, renal, and HeLa cells is part of a broader class evaluation, the general activity of cystodytins and their analogues suggests a wide spectrum of potential applications in oncology. researchgate.netmdpi.com

Table 2: Cytotoxicity of Cystodytin Compounds in Human Tumor Cell Lines

| Compound | Cell Line | IC50 Value |

|---|---|---|

| Cystodytins D, E, F | Human Epidermoid Carcinoma KB | 1.4 µg/mL |

| Cystodytins G, H | Human Epidermoid Carcinoma KB | 0.078 µg/mL |

| Cystodytins I, J | Human Epidermoid Carcinoma KB | 0.092 µg/mL |

Fundamental Mechanisms of Cell Growth Inhibition

The cytotoxic and antiproliferative effects of this compound and related compounds stem from their interaction with critical cellular components and pathways, leading to the disruption of cell growth and the initiation of programmed cell death.

A primary mechanism by which pyridoacridine alkaloids, including the cystodytins, exert their cytotoxic effects is through DNA intercalation. researchgate.netnih.govnih.gov This process involves the insertion of the planar aromatic ring system of the molecule between the base pairs of the DNA double helix. nih.gov This interaction distorts the structure of the DNA, which can interfere with essential cellular processes such as transcription and replication. nih.gov Studies have demonstrated that the ability of pyridoacridines to intercalate into DNA correlates with their cytotoxic potency. nih.gov While styelsamine analogues, another class of pyridoacridine alkaloids, generally show stronger DNA binding affinity, cystodytin analogues still exhibit this mechanism of action. mdpi.com The disruption of DNA synthesis appears to be a primary cellular consequence of this intercalation. nih.gov

In addition to direct DNA binding, this compound and its congeners function as inhibitors of topoisomerase II. researchgate.netnih.gov This enzyme is crucial for managing the topological state of DNA during replication, transcription, and chromosome segregation. nih.govejmr.org By inhibiting topoisomerase II, these alkaloids disrupt the enzyme's ability to cleave and reseal the DNA strands, leading to the accumulation of DNA breaks and ultimately, cell death. ejmr.orgmdpi.com The inhibition of topoisomerase II-mediated decatenation of kinetoplast DNA has been shown to be a dose-dependent effect of these compounds and is linked to their cytotoxic activity. nih.govnih.gov It is believed that the inhibition of topoisomerase II occurs subsequent to DNA intercalation, suggesting a dual mechanism of action that enhances their antineoplastic effects. nih.gov

The cellular damage inflicted by DNA intercalation and topoisomerase II inhibition ultimately triggers programmed cell death, or apoptosis. aging-us.comnih.gov When the cell detects significant DNA damage, it initiates a cascade of events leading to its own demise in a controlled manner, thereby preventing the proliferation of damaged cells. aging-us.comusp.br The activation of apoptotic pathways is a common outcome for cells treated with DNA-damaging agents and topoisomerase inhibitors. ejmr.org While the specific apoptotic pathways activated by this compound are still under detailed investigation, the induction of apoptosis is a recognized consequence of the cellular stress caused by its primary mechanisms of action.

Induction of Apoptosis

Antimicrobial Spectrum

Pyridoacridine alkaloids as a class are recognized for their broad spectrum of antimicrobial properties. earthlinepublishers.comontosight.aisemanticscholar.orgresearchgate.net

The pyridoacridine alkaloid family, to which this compound belongs, has demonstrated notable antibacterial activity. earthlinepublishers.com For instance, related compounds have shown efficacy against various bacteria. mdpi.com While specific data on this compound's direct antibacterial action is not detailed in the provided results, the general activity of the class suggests its potential in this area. earthlinepublishers.comresearchgate.net

Similar to its antibacterial properties, the antifungal potential of this compound is inferred from the activity of the broader class of pyridoacridine alkaloids. earthlinepublishers.com These compounds have been reported to possess antifungal properties, indicating a potential area for further investigation into this compound's specific efficacy. earthlinepublishers.comsemanticscholar.orgresearchgate.net

The antiviral activity of pyridoacridine alkaloids is a significant area of research. earthlinepublishers.comontosight.aisemanticscholar.org Some members of this chemical family have shown potential as anti-HIV agents. researchgate.netearthlinepublishers.com The mechanism of action for related compounds can involve the inhibition of viral replication processes. nih.gov For example, some cystatins, another class of natural compounds, have been shown to inhibit HIV-1 protease activity, a crucial enzyme for viral maturation. nih.gov While the direct anti-HIV mechanism of this compound is not explicitly detailed, the known antiviral properties of pyridoacridine alkaloids suggest this is a promising area of study. earthlinepublishers.comsemanticscholar.orgresearchgate.net

Pyridoacridine alkaloids have also been identified as having antiparasitic activity. researchgate.netresearchgate.netnih.gov This suggests that this compound may also possess properties that are effective against various parasites. earthlinepublishers.com

Antiviral Properties (e.g., Anti-HIV)

Other Biological Modulations

Beyond its antimicrobial and cytotoxic effects, the class of pyridoacridine alkaloids, and by extension this compound, are known to modulate other biological processes. A significant activity is the inhibition of topoisomerase II. earthlinepublishers.comunipa.it This enzyme is crucial for managing DNA topology during replication and transcription, and its inhibition can lead to cell death, which is a key mechanism for some anticancer drugs.

Immunomodulatory Effects (e.g., TREM2 Receptor Binding)

While direct studies on the immunomodulatory effects of this compound are not available, research into its source organism, the ascidian Cystodytes dellechiajei, provides significant insights. A 2024 study investigated the chemical composition of this tunicate after an initial screening showed that its extract contained ligands for important innate immune system receptors, including the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2). mdpi.comresearchgate.net

TREM2 is a receptor expressed on myeloid cells, such as microglia in the brain, and is a key regulator of immune responses. mdpi.commednexus.orgjpreventionalzheimer.com It is involved in modulating microglial activity, and mutations in the TREM2 gene have been linked to neurodegenerative disorders like Alzheimer's disease. mdpi.commednexus.org

The bioassay-guided investigation of the C. dellechiajei extract led to the isolation of several compounds, though not this compound specifically in this instance. The known pyridoacridine alkaloid N-deacetylshermilamine B and a family of methyl-branched cerebrosides were identified and found to exhibit selective, dose-dependent binding to the TREM2 receptor. mdpi.comresearchgate.net N-deacetylshermilamine B was the first polycyclic alkaloid reported to show an affinity for TREM2. mdpi.comresearchgate.net This is a noteworthy finding, as the general class of pyridoacridine alkaloids, which includes the cystodytins, has been reported to possess immunomodulatory and immunosuppressant activities. mdpi.comresearchgate.net

Furthermore, the study noted that a crude fraction from the extract, which contained a mixture of compounds including shermilamine B, N-deacetylshermilamine B, and cerebrosides, demonstrated stronger TREM2-binding activity than the purified compounds alone. mdpi.com This suggests a potential cooperative effect between the various molecules within the extract or the presence of other, more potent but uncharacterized, analogues. mdpi.com Although cystodytins A and C were mentioned for their cytotoxic properties, their specific interaction with TREM2 was not evaluated in this study. mdpi.com

Table 2: TREM2 Receptor Binding Activity of Compounds from Cystodytes dellechiajei

| Compound/Fraction | Class | TREM2 Binding Activity |

|---|---|---|

| N-deacetylshermilamine B | Pyridoacridine Alkaloid | Showed selective, dose-dependent binding. mdpi.comresearchgate.net |

| Methyl-branched cerebrosides | Sphingolipid | Showed selective, dose-dependent binding. mdpi.comresearchgate.net |

| Crude Fraction B | Mixture | Stronger activity than pure isolated products, suggesting cooperative effects. mdpi.com |

This table summarizes findings for compounds related to this compound, isolated from the same source organism.

Induction of Neuronal Differentiation

There is currently no scientific evidence available from the conducted searches to suggest that this compound induces neuronal differentiation. The process of neuronal differentiation is a complex cascade where stem or progenitor cells transform into mature, functional neurons. frontiersin.orgelifesciences.org This involves significant changes in gene expression, morphology, and metabolism, shifting from aerobic glycolysis in progenitor cells to oxidative phosphorylation in mature neurons. elifesciences.org

Studies on other compounds, such as cystatin C (a cysteine proteinase inhibitor unrelated to cystodytins), have shown a role in supporting the differentiation of embryonic stem cells into neural stem cells, which can then differentiate into neurons, astrocytes, and oligodendrocytes. nih.govnih.gov However, no such activity has been reported for this compound or other members of the cystodytin family of alkaloids. The transcriptional changes that drive neuronal differentiation are well-documented and involve the up- and down-regulation of specific transcription factors and the expression of characteristic marker proteins. plos.org

Table 3: Key Markers in Neuronal Differentiation

| Marker Type | Examples | Function/Indication |

|---|---|---|

| Progenitor Cell Markers | SOX2, Nestin (NES), Ki-67 | Indicate a state of multipotency and active proliferation. frontiersin.org |

| Early Neuronal Markers | Tubulin β-3 chain (TUBB3), Doublecortin (DCX) | Indicate commitment to a neuronal lineage and migrating neuroblasts. frontiersin.org |

| Mature Neuronal Markers | Microtubule-associated protein 2 (MAP2) | Indicates mature, post-mitotic neurons with developed dendrites. frontiersin.org |

This table provides general information on neuronal differentiation markers as specific data for this compound is not available.

Structure Activity Relationship Sar Studies of Cystodytin E and Analogues

Methodological Approaches to SAR Analysis

The exploration of SAR for cystodytin E and its analogues employs a combination of experimental and computational techniques to build a comprehensive understanding of their chemical-biological interactions. mdpi.com The primary methodology involves the systematic synthesis of a series of related compounds, or analogues, where specific parts of the molecular structure are intentionally varied. oncodesign-services.com This allows researchers to probe the significance of different functional groups and structural motifs.

A key experimental approach involves the preparation of analogues with modifications, particularly at the N-14 sidechain of the cystodytin scaffold. mdpi.com These synthesized compounds are then subjected to a battery of biological assays to measure their activity, such as cytotoxicity against various human tumor cell lines and their ability to bind to target macromolecules like DNA. oncodesign-services.commdpi.com

One of the specific techniques used to quantify the interaction between cystodytin analogues and DNA is the ethidium (B1194527) bromide displacement assay. nih.gov This fluorescence-based method measures the ability of a test compound to displace intercalated ethidium bromide from calf thymus (CT) DNA. The concentration required to reduce the fluorescence by 50% (C₅₀) is determined, and from this, an apparent binding constant (Kapp) can be calculated, allowing for the ranking of compounds based on their DNA binding affinity. nih.gov

Computational SAR methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, complement these experimental findings. oncodesign-services.com These models use statistical and machine learning techniques to correlate structural descriptors—such as lipophilicity (calculated as clogP), electronic properties, and steric factors—with observed biological activity. mdpi.commdpi.com By identifying these correlations, predictive models can be developed to guide the design of new, more potent, and selective compounds, thereby accelerating the drug discovery process. oncodesign-services.com

Correlating Molecular Structure with DNA Binding Affinity

A central hypothesis for the bioactivity of many pyridoacridine alkaloids is their ability to interact with DNA, often through intercalation between base pairs. nih.govbeilstein-journals.org SAR studies on cystodytin analogues have sought to clarify the structural requirements for this interaction.

It has been observed that the core structure of cystodytins, which features an iminoquinone system, generally results in a lower binding affinity for DNA compared to related compounds like the styelsamines. mdpi.com Despite this, the interaction with DNA remains a significant aspect of their biological profile. The affinity is quantified using the apparent binding constant (Kapp), derived from fluorescence displacement assays. nih.gov

Studies on a series of N-14 sidechain substituted cystodytin analogues have revealed specific relationships between the nature of the sidechain and DNA binding strength. For instance, the natural product Cystodytin J was found to have a measurable, albeit modest, DNA binding affinity, which was slightly enhanced in the presence of DMSO, likely due to improved solubility. mdpi.comresearchgate.net In contrast, a palmitamide analogue of cystodytin was too insoluble for its DNA binding to be determined. nih.gov This highlights the critical role of physicochemical properties, such as solubility, in enabling molecular interactions.

The data below illustrates the DNA binding affinities of selected cystodytin analogues.

| Compound | Description | C₅₀ (μM)a | Kapp (M⁻¹)b | Source |

|---|---|---|---|---|

| Cystodytin (1) | Parent Compound Analogue | 1.10 ± 0.04 | 2.4 x 10⁶ | mdpi.com |

| Cystodytin J (10) | Natural Product | 1.90 ± 0.20 | 1.4 x 10⁶ | mdpi.com |

| Analogue 39 | N-14 Pentanamide (B147674) | 1.50 ± 0.10 | 1.7 x 10⁶ | mdpi.com |

| Analogue 41 | N-14 (3-Phenyl)propanamide | 1.50 ± 0.04 | 1.7 x 10⁶ | mdpi.com |

a Concentration required to reduce ethidium bromide fluorescence by 50%.

bInfluence of Substituent Variations on Cytotoxic Potency

The cytotoxic potency of cystodytin analogues is highly sensitive to substitutions on the pyridoacridine core and the N-14 sidechain. SAR studies have been crucial in identifying which modifications enhance or diminish anticancer activity.

A series of cystodytins (A-I), isolated from the tunicate Cystodytes dellechiajei, demonstrated a range of cytotoxicities against murine lymphoma (L-1210) and human epidermoid carcinoma (KB) cells. nih.gov For example, Cystodytins A, B, and C were potently cytotoxic, with IC₅₀ values of 0.22, 0.22, and 0.24 µg/mL against L-1210 cells, respectively. nih.gov In contrast, Cystodytin J was found to be largely inactive in a separate study. mdpi.com

Further synthetic efforts have focused on modifying the N-14 sidechain. These studies revealed that the nature of the amide substituent is a critical determinant of cytotoxic potency. mdpi.com While the parent cystodytin framework and a simple pentanamide analogue showed moderate activity, a 3-phenylpropanamide (B85529) sidechain (Analogue 41) resulted in a significant increase in potency, with an average GI₅₀ of 0.32 μM across a panel of human tumor cell lines. mdpi.com This suggests that the introduction of an aromatic group at this position is favorable for activity.

The table below summarizes the cytotoxic activity of various cystodytin analogues.

| Compound | Description | Cell Line | Activity Metric | Value | Source |

|---|---|---|---|---|---|

| Cystodytin A | Natural Product | L-1210 | IC₅₀ | 0.22 µg/mL | nih.gov |

| Cystodytin B | Natural Product | L-1210 | IC₅₀ | 0.22 µg/mL | nih.gov |

| Cystodytin C | Natural Product | L-1210 | IC₅₀ | 0.24 µg/mL | nih.gov |

| Cystodytin K | 12-methoxy derivative | P-388 | IC₅₀ | 1.3 µM | researchgate.net |

| Analogue 41 | N-14 (3-Phenyl)propanamide | NCI 60-cell panel | GI₅₀ (average) | 0.32 µM | mdpi.com |

| Cystodytin J | Natural Product | NCI 60-cell panel | - | Inactive | mdpi.com |

Structural Factors Governing Selectivity in Biological Activities

Beyond sheer potency, a crucial goal of SAR studies is to understand and engineer selectivity, which is the ability of a compound to preferentially affect cancer cells over normal cells, or to target specific cancer types. For cystodytin analogues, several structural factors have been identified that govern their selectivity.

A significant finding is the correlation between lipophilicity (measured as clogP) and whole-cell activity. The most potent and selective antiproliferative analogues in one study, including the 3-phenylpropanamide derivative 41, possessed clogP values in the range of approximately 4.0 to 4.5. mdpi.com This suggests that an optimal level of lipophilicity is required to facilitate passage through cell membranes and reach intracellular targets, without being so high as to cause non-specific toxicity or poor bioavailability.

This optimization of lipophilicity contributes to the observed sub-panel selectivity of certain analogues against non-small cell lung, melanoma, and renal cancer cell lines. mdpi.com The specific chemical nature of the sidechain also plays a role in target recognition. The introduction of specific functional groups can foster interactions with unique biological targets within certain cell types, leading to a selective cytotoxic effect.

For related marine alkaloids, it has been shown that the pattern of substitution can dramatically alter selectivity. For instance, an unsubstituted indole-based compound was highly selective for leukemia cell lines, whereas its brominated derivatives exhibited broad-spectrum activity. nih.gov While not a cystodytin, this principle illustrates how seemingly minor structural changes can shift a compound's activity from selective to broad or vice-versa. The ability of a molecule to adopt a specific conformation to fit into a binding site on a target protein is key to its selectivity. nih.gov Therefore, the structural rigidity or flexibility of the cystodytin core and its sidechains are critical factors in determining their selective biological profiles.

Outlook and Future Research Avenues for Cystodytin E Research

Advancements in Synthetic Chemistry for Novel Analogues

The total synthesis of the cystodytin family of alkaloids, including cystodytin E, has been successfully accomplished, providing a foundational platform for the creation of novel analogues. acs.orgacs.org A key strategy has been the biomimetic approach, which involves the oxidative coupling of kynuramine (B1673886) with functionalized dopamine (B1211576) derivatives to construct the core pyridoacridine skeleton. nih.govresearchgate.net This methodology has enabled the synthesis of a series of analogues with substitutions on the N-14 sidechain. researchgate.netnih.gov

Future research will likely focus on generating a more diverse library of this compound analogues to establish robust structure-activity relationships (SAR). Key areas for advancement include:

Stereoselective Synthesis : A significant breakthrough was the copper(II)-catalyzed enantioselective Henry reaction used to construct the oxygenated stereogenic carbon center, which established the absolute configuration of several cystodytins as R. acs.org Future synthetic efforts will build upon this to create stereochemically pure analogues, which is crucial for understanding biological activity.

Side-Chain and Core Modifications : While side-chain modifications have been explored, future work could involve more complex alterations to the pyridoacridine core itself. nih.govnih.gov This could lead to analogues with improved potency, selectivity, and pharmacokinetic properties. A study by Fong and Copp demonstrated that modifying the N-acyl group on the side chain could influence antiproliferative activity, with 3-phenylpropanamide (B85529) analogues showing particular potency. nih.gov

Biomimetic Innovations : The existing biomimetic synthesis provides a robust starting point. nih.gov Future advancements may involve developing new catalytic systems or one-pot procedures to improve efficiency and allow for the construction of previously inaccessible analogues.

| Analogue Type | Synthetic Strategy | Key Findings | Reference(s) |

| N-14 Sidechain Analogues | Oxidative coupling of kynuramine and functionalized dopamine derivatives. | Styelsamine analogues were stronger DNA binders; cystodytin analogues showed potent antiproliferative activity. | researchgate.netnih.gov |

| Stereochemically Defined Cystodytins | Copper(II)-catalyzed enantioselective Henry reaction. | Established the absolute configuration of cystodytins D-I and K as R. | acs.org |

| O-methyl Analogues | Acid-catalyzed reaction in methanol. | Created O-methylated styelsamine D analogues for further derivatization. | nih.gov |

In-depth Elucidation of Detailed Biosynthetic Pathways

The proposed biosynthetic pathway for pyridoacridine alkaloids like the cystodytins is thought to arise from the condensation of a kynurenine-derived intermediate (such as kynuramine) with a dopamine-derived unit. beilstein-journals.org This hypothesis is strongly supported by successful biomimetic total syntheses. nih.govresearchgate.net However, the precise enzymatic machinery and genetic underpinnings of this pathway within the source organism remain largely unknown.

Future research should aim for a definitive elucidation of the biosynthetic pathway through:

Genomic and Transcriptomic Analysis : Sequencing the genome and transcriptome of Cystodytes dellechiajei and its associated microbes could identify the gene clusters responsible for producing the cystodytin scaffold. nih.govmdpi.com Many marine natural products are now understood to be produced by symbiotic microorganisms. nih.govmdpi.com

Enzyme Characterization : Identifying and characterizing the specific enzymes (e.g., oxidases, cyclases) involved in the key condensation and cyclization steps will provide a complete picture of the biosynthesis.

Metabolic Labeling Studies : Using isotopically labeled precursors in the host organism could trace the incorporation of building blocks like tryptophan (precursor to kynuramine) and tyrosine (precursor to dopamine) into the final this compound molecule.

Unraveling the complete biosynthetic pathway not only offers fundamental scientific insight but also opens the door to biosynthetic engineering (metabolic engineering) to produce novel analogues that are difficult to achieve through traditional chemical synthesis.

Identification and Validation of Novel Molecular Targets

The biological activity of the pyridoacridine class of alkaloids has historically been attributed to their function as DNA-binding molecules, often acting as DNA intercalators and inhibitors of DNA-metabolizing enzymes like topoisomerase II. researchgate.netnih.govbeilstein-journals.org Indeed, some synthetic analogues of the related styelsamines have shown high affinity for DNA. nih.gov

However, assuming a single mechanism of action for an entire class of compounds can be limiting. Future research must broaden the search for molecular targets of this compound to uncover potentially novel mechanisms and therapeutic applications. A key research direction involves:

Proteome-wide Screening : Employing techniques such as affinity chromatography-mass spectrometry or thermal proteomics can identify direct protein binding partners of this compound in an unbiased, proteome-wide manner.

Exploring Non-Canonical Targets : Recent research on the source organism, Cystodytes dellechiajei, identified other natural products (shermilamine B and a cerebroside) that bind to the Triggering Receptor Expressed on Myeloid cells 2 (TREM2). researchgate.netmdpi.com TREM2 is an immunomodulatory receptor implicated in neurodegenerative diseases. researchgate.net This finding strongly suggests that pyridoacridines from this tunicate may interact with targets beyond DNA. Future studies should explicitly test this compound and its analogues for activity at TREM2 and other receptors involved in immune modulation and neuro-inflammation.

Kinase Profiling : Many natural product anticancer agents target protein kinases. Screening this compound against a broad panel of human kinases could reveal unexpected inhibitory activities that contribute to its cytotoxicity.

| Potential Target Class | Rationale/Evidence | Future Research Approach | Reference(s) |

| DNA and Topoisomerase II | Established mechanism for many pyridoacridines. | Quantify DNA binding affinity and topoisomerase II inhibition for this compound specifically. | researchgate.netnih.govnih.gov |

| Immune Receptors (e.g., TREM2) | Other metabolites from C. dellechiajei bind TREM2. | Test binding affinity and functional modulation of TREM2 and other immune receptors. | researchgate.netmdpi.com |

| Protein Kinases | Common target for anticancer drugs. | Screen against a comprehensive panel of human kinases. | |

| G-protein Coupled Receptors (GPCRs) | Known targets for other alkaloids. | Evaluate activity across a panel of GPCRs relevant to disease. | nih.govnih.gov |

Exploration of Broader Pharmacological Profiles and Therapeutic Potential

The primary reported activity of this compound is cytotoxicity against human epidermoid carcinoma KB cells. ebi.ac.uk However, the broader pyridoacridine family exhibits a wide spectrum of biological activities, including antimicrobial, antiviral, antifungal, and antiparasitic effects. researchgate.netbeilstein-journals.org This suggests that the therapeutic potential of this compound may be significantly underdeveloped.

Future research should focus on a systematic and broad evaluation of the pharmacological profile of this compound and its newly synthesized analogues. Key areas of exploration include:

Anticancer Selectivity : While general cytotoxicity is known, the activity of this compound should be evaluated against the NCI-60 panel of human cancer cell lines or similar large panels. nih.gov This would identify potential selectivity towards specific cancer types (e.g., lung, melanoma, renal) as has been observed for some analogues. nih.gov

Antimicrobial Activity : Given the rise of antibiotic resistance, screening against a panel of clinically relevant and drug-resistant bacteria and fungi is a high priority. Other pyridoacridines have shown potent antimicrobial effects. researchgate.net

Antiviral Potential : Marine natural products are a rich source of antiviral compounds. mdpi.com this compound should be tested against a range of viruses.

Anti-inflammatory and Immunomodulatory Effects : The potential link to the TREM2 receptor suggests that this compound could have applications in inflammatory or neurodegenerative diseases like Alzheimer's. researchgate.netmdpi.com This represents a completely novel and exciting therapeutic avenue to explore.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, moving it from a structurally interesting natural product to a valuable lead compound for drug discovery.

Q & A

Q. What steps mitigate biases in bioactivity studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.